N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine-diamine derivative characterized by a 1,3,5-triazine core substituted with a 3,4-dimethylphenyl group at position 2 and a 4-ethylpiperazinylmethyl group at position 4.
Properties
Molecular Formula |
C18H27N7 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H27N7/c1-4-24-7-9-25(10-8-24)12-16-21-17(19)23-18(22-16)20-15-6-5-13(2)14(3)11-15/h5-6,11H,4,7-10,12H2,1-3H3,(H3,19,20,21,22,23) |
InChI Key |
NXMCBVUXBCIPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 3,4-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized through a series of reactions involving readily available precursors. A notable method includes the microwave-assisted synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. This approach allows for the efficient formation of the desired triazine structure while maintaining high yields and purity . The crystal structure of related compounds has been characterized, revealing insights into their molecular geometry and stability .
Anticancer Properties
Research has demonstrated that compounds within the triazine family exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of 126 compounds based on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was evaluated for its effects on breast cancer cells. The study found that certain derivatives selectively inhibited the growth of triple-negative MDA-MB231 breast cancer cells while sparing non-cancerous MCF-10A cells .
The structure–activity relationship (SAR) analysis indicated that modifications to the aryl groups significantly influenced the potency and selectivity of these compounds against cancer cells. This insight is crucial for designing more effective anticancer agents based on this scaffold.
Other Biological Activities
In addition to anticancer effects, derivatives of triazines have shown promise in other therapeutic areas. For example, heterocyclic nitrogen systems containing triazines have been linked to antimicrobial and antiviral activities. These compounds have been studied for their potential as anti-HIV agents and their role in treating various infections .
Case Studies
Case Study 1: Antiproliferative Screening
A comprehensive study evaluated a series of triazine derivatives against multiple breast cancer cell lines. The results indicated that several compounds achieved over 50% growth inhibition at a concentration of 10 μM in MDA-MB231 cells. These findings suggest that targeted modifications can enhance the selectivity and efficacy of triazine-based compounds in cancer therapy .
Case Study 2: QSAR Modeling
The development of a quantitative structure–activity relationship (QSAR) model has enabled researchers to predict the biological activity of new derivatives before synthesis. This modeling approach has been instrumental in guiding the design of more potent anticancer compounds by correlating chemical structure with biological activity .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound belongs to the 1,3,5-triazine-2,4-diamine family, where substituents on the triazine core and the piperazine/aryl groups dictate physicochemical and biological properties. Key analogs and their differences are summarized below:
Table 1: Structural and Molecular Comparisons
*Molecular weight calculated based on formula C₂₁H₂₉N₇.
Key Research Findings
- Antileukemic Activity: Derivatives with 4-methylpiperidino groups (e.g., 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine) demonstrated moderate antileukemic activity in vitro, suggesting that piperazine/piperidine substituents influence cytotoxicity .
- Herbicidal Applications : Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine), a structurally related triazine, is a widely used herbicide, highlighting the agrochemical relevance of this chemical class .
- Crystal Structure Insights : Analogous triazine-diamines (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) form hydrogen-bonded networks, which may enhance stability and intermolecular interactions in solid-state formulations .
Impact of Substituents
- Piperazine Modifications: The ethyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., benzodioxol in ).
- Aryl Group Variations :
- 3,4-Dimethylphenyl (target compound) provides steric bulk, which could protect the triazine core from enzymatic degradation.
- Methoxyphenyl groups (e.g., ) increase polarity, favoring aqueous solubility but possibly reducing membrane permeability.
Biological Activity
N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a triazine core substituted with a dimethylphenyl group and an ethylpiperazine moiety. The molecular formula is with a molecular weight of approximately 290.38 g/mol. The presence of the piperazine ring suggests potential interactions with various biological targets, including receptors and enzymes.
Antitumor Activity
Research indicates that derivatives of triazine compounds exhibit notable antitumor properties. For instance, studies have shown that triazine-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A related compound, 6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, demonstrated similar effects, suggesting that the piperazine substitution may enhance cytotoxicity against tumor cells .
Antimicrobial Properties
Triazine derivatives are also known for their antimicrobial activities. This compound has shown efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . This property is particularly relevant in the context of increasing antibiotic resistance.
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes such as kinases and proteases. For example, it has been shown to interact with mitogen-activated protein kinases (MAPKs), which play crucial roles in cell signaling pathways related to growth and differentiation . Such interactions could provide therapeutic avenues for diseases characterized by aberrant kinase activity.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of triazine derivatives similar to this compound. The results indicated significant inhibition of cell growth in various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the micromolar range. The study concluded that modifications to the triazine scaffold could enhance potency and selectivity .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
